molecular formula C18H32Cl2N2O2 B5142262 1-[5-methyl-2-(propan-2-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride

1-[5-methyl-2-(propan-2-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B5142262
M. Wt: 379.4 g/mol
InChI Key: GFTIZRXZDRNQMP-UHFFFAOYSA-N
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Description

1-[5-methyl-2-(propan-2-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride is a synthetic aryloxypropanolamine derivative characterized by a phenoxy backbone substituted with methyl and isopropyl groups, coupled with a 4-methylpiperazine moiety. The dihydrochloride salt enhances solubility and stability for pharmaceutical applications.

Properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O2.2ClH/c1-14(2)17-6-5-15(3)11-18(17)22-13-16(21)12-20-9-7-19(4)8-10-20;;/h5-6,11,14,16,21H,7-10,12-13H2,1-4H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTIZRXZDRNQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(CN2CCN(CC2)C)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-methyl-2-(propan-2-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps. One common method includes the reaction of 5-methyl-2-(propan-2-yl)phenol with epichlorohydrin to form an epoxide intermediate. This

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of phenoxy-piperazine-propanol derivatives, which are distinguished by variations in substituents on the phenoxy ring and the piperazine moiety. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Phenoxy Substituents Piperazine Substituents Key Features Biological Activity
Target Compound :
1-[5-methyl-2-(propan-2-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride
5-methyl, 2-isopropyl 4-methyl High lipophilicity due to isopropyl group; enhanced solubility via dihydrochloride salt Potential β-adrenergic receptor modulation (inferred from structural analogs)
1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(4-isopropylphenoxy)propan-2-ol dihydrochloride 4-isopropyl 2-fluorophenyl Fluorine enhances receptor binding affinity; isopropyl improves metabolic stability Selective interaction with histamine or serotonin receptors
1-(4-Chloro-3-methylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride 4-chloro, 3-methyl 4-ethyl Chlorine increases electrophilicity; ethyl group alters pharmacokinetics Explored for antipsychotic or anxiolytic effects
1-(2,3-Dimethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride 2,3-dimethyl 4-methyl Steric hindrance from dimethyl groups reduces off-target interactions Studied for selective dopamine receptor binding
1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol dihydrochloride naphthalene-1-yl 4-(4-fluorophenyl) Naphthalene enhances aromatic stacking; fluorine optimizes binding Potential anticancer or anti-inflammatory applications

Key Findings from Comparative Studies :

Substituent Impact on Bioactivity: Phenoxy Group Modifications:

  • Halogenated substituents (e.g., chlorine, fluorine) enhance receptor binding via electron-withdrawing effects .
    • Piperazine Variations :
  • 4-Methylpiperazine (target compound) balances basicity and solubility, while ethyl or fluorophenyl substituents alter selectivity for G-protein-coupled receptors .

Pharmacokinetic Differences :

  • Dihydrochloride salts (common across analogs) improve aqueous solubility but may reduce oral bioavailability compared to free bases .
  • Compounds with bulkier substituents (e.g., isopropyl, naphthalene) exhibit longer half-lives due to reduced metabolic clearance .

Therapeutic Potential: The target compound’s isopropyl-phenoxy and methylpiperazine combination may favor β-blocker or antipsychotic activity, akin to propranolol or aripiprazole analogs . Fluorinated analogs show promise in oncology and neurology due to enhanced target specificity .

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